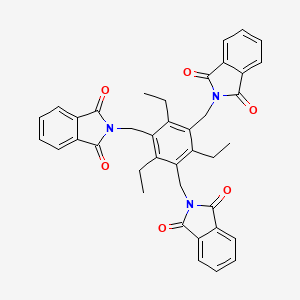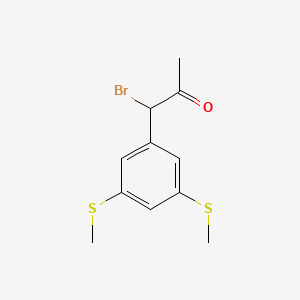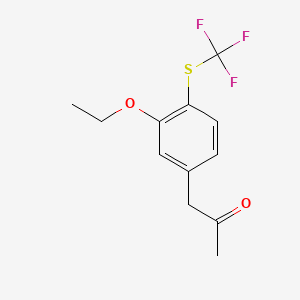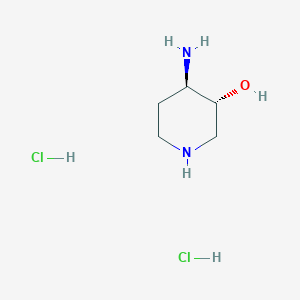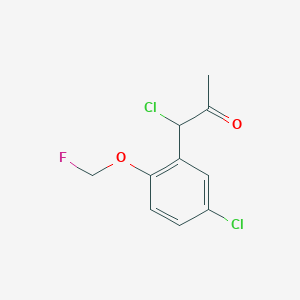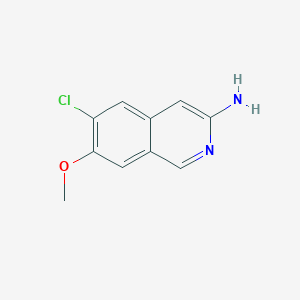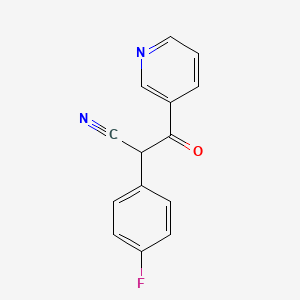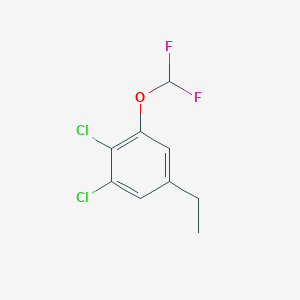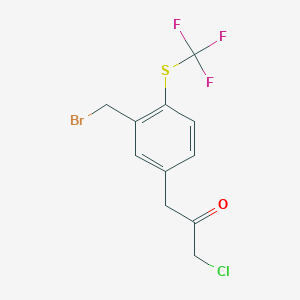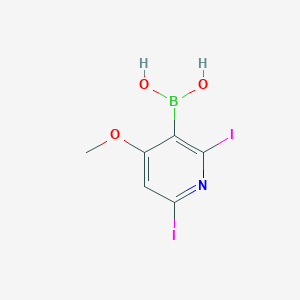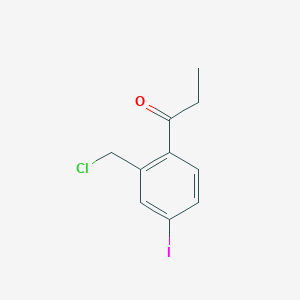
1-(2-(Chloromethyl)-4-iodophenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Chloromethyl)-4-iodophenyl)propan-1-one is an organic compound with a complex structure that includes both chloromethyl and iodophenyl groups
Méthodes De Préparation
The synthesis of 1-(2-(Chloromethyl)-4-iodophenyl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Halogenation: Introduction of the iodine atom to the phenyl ring.
Chloromethylation: Addition of the chloromethyl group to the phenyl ring.
Ketone Formation: Introduction of the propan-1-one group.
The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions. Industrial production methods may employ large-scale reactors and continuous flow processes to optimize yield and efficiency.
Analyse Des Réactions Chimiques
1-(2-(Chloromethyl)-4-iodophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: Conversion of the ketone group to carboxylic acids or other oxidized forms.
Reduction: Reduction of the ketone group to alcohols.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(2-(Chloromethyl)-4-iodophenyl)propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biochemical pathways and interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-(Chloromethyl)-4-iodophenyl)propan-1-one involves its interaction with specific molecular targets. The chloromethyl and iodophenyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The pathways involved may include enzyme inhibition, receptor binding, or modulation of biochemical processes.
Comparaison Avec Des Composés Similaires
1-(2-(Chloromethyl)-4-iodophenyl)propan-1-one can be compared with other similar compounds, such as:
1-(2-(Chloromethyl)-4-bromophenyl)propan-1-one: Similar structure but with a bromine atom instead of iodine.
1-(2-(Chloromethyl)-4-fluorophenyl)propan-1-one: Contains a fluorine atom, leading to different reactivity and properties.
1-(2-(Chloromethyl)-4-methylphenyl)propan-1-one: Methyl group substitution, affecting its chemical behavior.
Propriétés
Formule moléculaire |
C10H10ClIO |
|---|---|
Poids moléculaire |
308.54 g/mol |
Nom IUPAC |
1-[2-(chloromethyl)-4-iodophenyl]propan-1-one |
InChI |
InChI=1S/C10H10ClIO/c1-2-10(13)9-4-3-8(12)5-7(9)6-11/h3-5H,2,6H2,1H3 |
Clé InChI |
BHFJDVBQUUZFBF-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=C(C=C(C=C1)I)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-3-(7-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14049531.png)
